molecular formula C6H6Cl2N2O2S B13249555 (4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride

(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride

Cat. No.: B13249555
M. Wt: 241.09 g/mol
InChI Key: UWTMRJQKXMIVLG-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H6Cl2N2O2S. This compound is known for its reactivity and is used in various chemical reactions and industrial applications. It is a colorless to pale yellow liquid that is soluble in polar organic solvents but reacts with water, alcohols, and amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride typically involves the reaction of (4-Chloro-6-methylpyrimidin-2-YL)methanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of methanesulfonyl chloride, a key reagent in the synthesis, involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, pyridine, and potassium carbonate. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at low temperatures to control the reactivity and ensure high yields .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyrimidine ring and the methanesulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C6H6Cl2N2O2S

Molecular Weight

241.09 g/mol

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H6Cl2N2O2S/c1-4-2-5(7)10-6(9-4)3-13(8,11)12/h2H,3H2,1H3

InChI Key

UWTMRJQKXMIVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CS(=O)(=O)Cl)Cl

Origin of Product

United States

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